![molecular formula C14H18ClFN2O4S B4666071 ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4666071.png)
ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has shown potential in scientific research applications. It is a sulfonamide-based molecule that has a piperazine ring and a carboxylate ester group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential molecules in bacteria and fungi. In cancer cells, the compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of essential molecules, such as folic acid and dihydrofolate reductase, in bacteria and fungi. In cancer cells, the compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the activity of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum antimicrobial and antifungal activity. The compound has been found to be effective against various bacterial and fungal strains, including drug-resistant strains. Another advantage is its potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. However, one of the limitations is the lack of information on the compound's toxicity and pharmacokinetics. More studies are needed to determine the compound's safety and efficacy in vivo.
Future Directions
There are several future directions for the study of ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, more studies are needed to determine the compound's toxicity and pharmacokinetics in vivo. Finally, the compound's potential as an anticancer agent should be explored further, including its efficacy in combination with other anticancer drugs.
In conclusion, ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. The compound has broad-spectrum antimicrobial and antifungal activity and potential as an anticancer agent. However, more studies are needed to determine the compound's safety and efficacy in vivo.
Scientific Research Applications
Ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate has shown potential in scientific research applications. It has been studied for its antimicrobial, antifungal, and anticancer activities. The compound has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
ethyl 4-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O4S/c1-2-22-14(19)17-6-8-18(9-7-17)23(20,21)10-11-12(15)4-3-5-13(11)16/h3-5H,2,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWMMCCTMQKSCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.